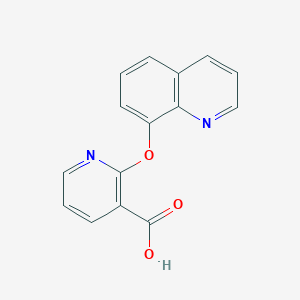

2-(喹啉-8-氧基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Quinolin-8-yloxy)nicotinic acid is a compound that has been studied for its potential biological properties . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is known for its diverse biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-HIV activity .

Synthesis Analysis

The synthesis of 2-(Quinolin-8-yloxy)nicotinic acid involves several steps. Starting from quinolin-8-ol, it is used to obtain various derivatives through reactions with different compounds . For example, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .Molecular Structure Analysis

The molecular structure of 2-(Quinolin-8-yloxy)nicotinic acid has been studied using various spectroscopic techniques. Infrared, Raman, and multi-dimensional nuclear magnetic resonance spectroscopies have been used to characterize the compound . Density functional theory (DFT) together with the 6-31G* and 6-311++G** basis sets were used to study its structure and vibrational properties .Chemical Reactions Analysis

The chemical reactions involving 2-(Quinolin-8-yloxy)nicotinic acid are complex and involve multiple steps. The compound can undergo various reactions to form different derivatives, which can then be used in further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Quinolin-8-yloxy)nicotinic acid include its molecular weight, which is 203.2 . Its InChI key is PNKYIZBUGAZUHQ-UHFFFAOYSA-N . More detailed information about its physical and chemical properties, such as melting point, boiling point, and solubility, is not available in the papers retrieved.科学研究应用

喹啉酸生产的代谢工程

一项研究重点关注对大肠杆菌进行代谢工程,以提高烟酸(尼克酸)生物合成中关键中间体喹啉酸的产量。通过全面的工程策略,包括某些途径的失活和另一些途径的过量生产,研究人员成功地增加了喹啉酸的产量。这项研究为未来微生物细胞工厂工程奠定了基础,以有效生产喹啉酸用于工业应用 (Zhu、Peña 和 Bennett,2021 年)。

烟酸的受体研究

另一项研究确定 PUMA-G 和 HM74 是烟酸的受体,阐明了烟酸抗脂解作用背后的机制。这一发现增进了我们对烟酸药理作用的理解,以及它在开发治疗血脂异常症新药中的潜力 (Tunaru 等人,2003 年)。

通过核磁共振和荧光光谱进行分子识别

光学纯 2-(喹啉-8-氧基)环己烷-1-醇被开发为一种手性溶剂化剂,用于酸的对映异构体的分子识别,展示了其通过核磁共振或荧光光谱区分异构体的应用。这种创新方法在定量测定中具有实际应用,并为分子识别技术的进一步发展奠定了基础 (Khanvilkar 和 Bedekar,2018 年)。

生物活性及作用机制

对烟酸丙氨酸(犬尿氨酸的类似物)的研究证明了其作为烟酸生物合成前体和对参与色氨酸代谢的酶的抑制作用的潜力。此类研究有助于我们了解烟酸的生物合成及其调控,为代谢紊乱的潜在治疗应用提供了见解 (Decker、Brown 和 Price,1963 年)。

未来方向

The future directions for research on 2-(Quinolin-8-yloxy)nicotinic acid could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by quinoline derivatives, there may be potential for 2-(Quinolin-8-yloxy)nicotinic acid to be developed into a therapeutic agent for various diseases . Further studies could also explore its physical and chemical properties in more detail.

作用机制

Target of Action

It’s known that quinoline derivatives have a wide range of biological properties . For instance, quinolinic acid is an agonist at N-methyl-D-aspartate receptors . Nicotinic acid, another component of the compound, can modulate triglyceride synthesis in the liver .

Mode of Action

For instance, quinolinic acid can activate N-methyl-D-aspartate receptors, leading to neuronal depolarization . Nicotinic acid can decrease lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver .

Biochemical Pathways

The kynurenine pathway, which metabolizes the essential amino acid tryptophan, is a major biochemical pathway affected by quinolinic acid . This pathway produces compounds that can activate, block, or modulate conventional neurotransmitter receptors

Pharmacokinetics

It’s known that the bioavailability of nicotinic acid is high .

Result of Action

It’s known that quinolinic acid can cause neurodegeneration by promoting neuronal depolarization and an excessive influx of calcium .

Action Environment

Hence, excessive iron levels in the brain can dramatically increase the levels of quinolinic acid, which may contribute to neurodegeneration .

属性

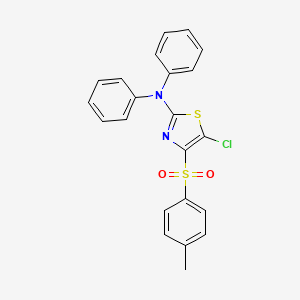

IUPAC Name |

2-quinolin-8-yloxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)11-6-3-9-17-14(11)20-12-7-1-4-10-5-2-8-16-13(10)12/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUCENYSZARJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=CC=N3)C(=O)O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945446.png)

![1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2945450.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)

![{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine](/img/structure/B2945456.png)

![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)